molecular formula C23H31N3O3 B11073578 2-{2-[4-(3-cyclohexylpropanoyl)piperazin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[4-(3-cyclohexylpropanoyl)piperazin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11073578
M. Wt: 397.5 g/mol
InChI Key: WOWCFPZUMGOWFN-UHFFFAOYSA-N
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Description

2-{2-[4-(3-CYCLOHEXYLPROPANOYL)PIPERAZINO]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a derivative of isoindoline-1,3-dione, a compound known for its significant medicinal properties. This compound is part of a broader class of substances that have shown potential in various pharmacological applications, including cyclooxygenase inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(3-CYCLOHEXYLPROPANOYL)PIPERAZINO]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the reaction of isoindoline-1,3-dione with a piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(3-CYCLOHEXYLPROPANOYL)PIPERAZINO]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[4-(3-CYCLOHEXYLPROPANOYL)PIPERAZINO]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both COX-1 and COX-2 with varying affinities makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C23H31N3O3

Molecular Weight

397.5 g/mol

IUPAC Name

2-[2-[4-(3-cyclohexylpropanoyl)piperazin-1-yl]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C23H31N3O3/c27-21(11-10-18-6-2-1-3-7-18)25-15-12-24(13-16-25)14-17-26-22(28)19-8-4-5-9-20(19)23(26)29/h4-5,8-9,18H,1-3,6-7,10-17H2

InChI Key

WOWCFPZUMGOWFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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